Bicyclo[2.2.1]heptan-1-amine, 3,3-dimethyl-2-methylene-, (1R,4R)-(9CI)
Bicyclo[2.2.1]heptan-1-amine, 3,3-dimethyl-2-methylene-, (1R,4R)-(9CI)
Brand Name:
Vulcanchem
CAS No.:
178603-05-9
VCID:
VC20923615
InChI:
InChI=1S/C10H17N/c1-7-9(2,3)8-4-5-10(7,11)6-8/h8H,1,4-6,11H2,2-3H3/t8-,10-/m1/s1
SMILES:
CC1(C2CCC(C2)(C1=C)N)C
Molecular Formula:
C10H17N
Molecular Weight:
151.25 g/mol
Bicyclo[2.2.1]heptan-1-amine, 3,3-dimethyl-2-methylene-, (1R,4R)-(9CI)
CAS No.: 178603-05-9
Cat. No.: VC20923615
Molecular Formula: C10H17N
Molecular Weight: 151.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 178603-05-9 |
|---|---|
| Molecular Formula | C10H17N |
| Molecular Weight | 151.25 g/mol |
| IUPAC Name | (1R,4R)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-amine |
| Standard InChI | InChI=1S/C10H17N/c1-7-9(2,3)8-4-5-10(7,11)6-8/h8H,1,4-6,11H2,2-3H3/t8-,10-/m1/s1 |
| Standard InChI Key | DRECVDVROUTDNN-PSASIEDQSA-N |
| Isomeric SMILES | CC1([C@@H]2CC[C@@](C2)(C1=C)N)C |
| SMILES | CC1(C2CCC(C2)(C1=C)N)C |
| Canonical SMILES | CC1(C2CCC(C2)(C1=C)N)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator